molecular formula C8H9NO6S B8292431 1-Methanesulfonyl-1H-pyrrole-2,4-dicarboxylic acid 2-methyl ester

1-Methanesulfonyl-1H-pyrrole-2,4-dicarboxylic acid 2-methyl ester

Cat. No. B8292431
M. Wt: 247.23 g/mol
InChI Key: PLXOAEYUFQCLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07314885B2

Procedure details

The Jones reagent was made up in 1.00-mol batches by dissolving 100 g of CrO3 in a minimum of distilled water. Sulfuric acid (87 mL) was added and more water (200 mL total) was then added to effect solution of precipitated CrO3. The final volume was 350 mL (2.86 M with respect to CrO3). To a solution of 4-formyl-1-methanesulfonyl-1H-pyrrole-2-carboxylic acid methyl ester (700 mg, 3.03 mmol) in acetone (5 mL) was added the Jones reagent at 10° C. dropwise until a persistent orange color was observed. The reaction mixture was stirred for additional 20 minutes, and then the orange color was removed by the addition of isopropyl alcohol. After dilution with water (20 mL) the solution was extracted with CHCl3 (3×30 mL). The combined organic layers were washed once by water and then extracted to aqueous NaHCO3 solution (60 mL). The NaHCO3 solution was acidified by concentrated HCl to pH 2 and the resulting white precipitate was collected by filtration and washed with cold water. The crude product was dried on the oil pump for the next step without further purification (600 mg, 80%). 1H NMR (500 MHz, DMSO-d6) δ12.87 (s, 1H), 7.91 (s, 1H), 7.30 (s, 1H), 3.93 (s, 3H), 3.84 (s, 3H) ppm. MS (ES+): m/e=248.1 (M+H); LC/Method A/2.38 min.
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
Name
4-formyl-1-methanesulfonyl-1H-pyrrole-2-carboxylic acid methyl ester
Quantity
700 mg
Type
reactant
Reaction Step Four
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[CH3:19][O:20][C:21]([C:23]1[N:24]([S:30]([CH3:33])(=[O:32])=[O:31])[CH:25]=[C:26]([CH:28]=[O:29])[CH:27]=1)=[O:22]>O.CC(C)=O>[CH3:19][O:20][C:21]([C:23]1[N:24]([S:30]([CH3:33])(=[O:32])=[O:31])[CH:25]=[C:26]([C:28]([OH:3])=[O:29])[CH:27]=1)=[O:22] |f:0.1.2|

Inputs

Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Two
Name
CrO3
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
87 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
4-formyl-1-methanesulfonyl-1H-pyrrole-2-carboxylic acid methyl ester
Quantity
700 mg
Type
reactant
Smiles
COC(=O)C=1N(C=C(C1)C=O)S(=O)(=O)C
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the orange color was removed by the addition of isopropyl alcohol
EXTRACTION
Type
EXTRACTION
Details
After dilution with water (20 mL) the solution was extracted with CHCl3 (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed once by water
EXTRACTION
Type
EXTRACTION
Details
extracted to aqueous NaHCO3 solution (60 mL)
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried on the oil pump for the next step without further purification (600 mg, 80%)
CUSTOM
Type
CUSTOM
Details
LC/Method A/2.38 min.
Duration
2.38 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
COC(=O)C=1N(C=C(C1)C(=O)O)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.